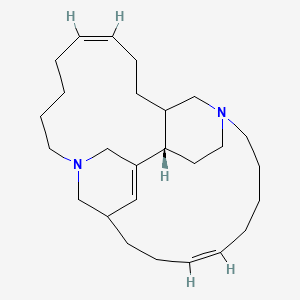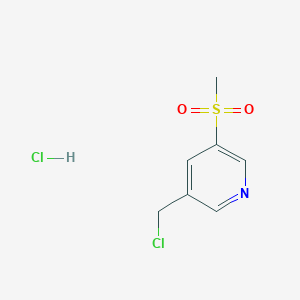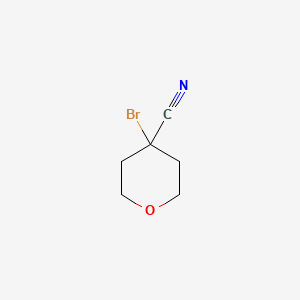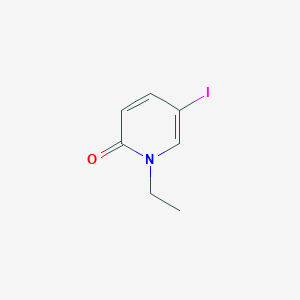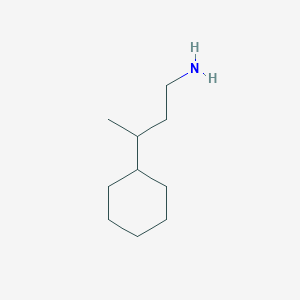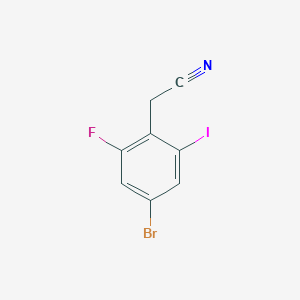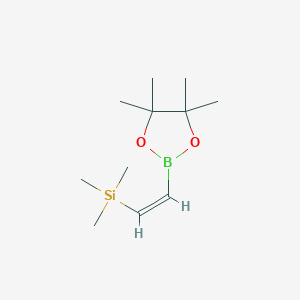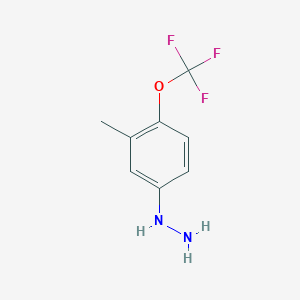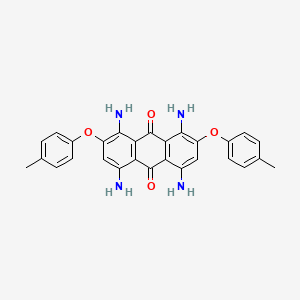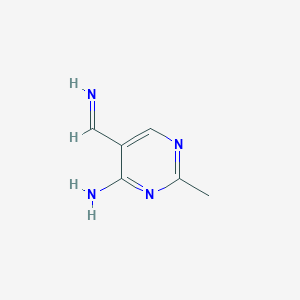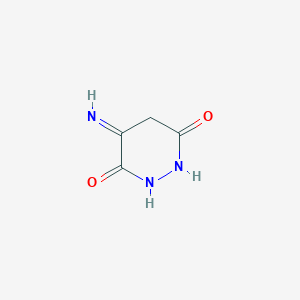
4-Iminotetrahydropyridazine-3,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iminotetrahydropyridazine-3,6-dione is a heterocyclic compound that features a six-membered ring containing nitrogen atoms and carbonyl groups. This compound is part of the pyridazine family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iminotetrahydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-bromo-pyridazine-3,6-dione with amines using palladium-catalyzed cross-coupling reactions under microwave irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-Iminotetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
4-Iminotetrahydropyridazine-3,6-dione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Iminotetrahydropyridazine-3,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This mechanism is particularly useful in the development of targeted therapies and diagnostic tools.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are used in medicinal chemistry for their biological activity.
Meldrum’s Acid: Another heterocyclic compound with a similar core structure, used in organic synthesis.
Pyrimidine Derivatives: These compounds are structurally related and have applications in pharmaceuticals and agrochemicals.
Uniqueness
4-Iminotetrahydropyridazine-3,6-dione is unique due to its specific reactivity and ability to form stable covalent bonds with biological molecules. This makes it particularly valuable in the development of site-selective modification techniques and targeted therapies.
特性
分子式 |
C4H5N3O2 |
|---|---|
分子量 |
127.10 g/mol |
IUPAC名 |
4-iminodiazinane-3,6-dione |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)6-7-4(2)9/h5H,1H2,(H,6,8)(H,7,9) |
InChIキー |
OQCPZEWRQLUCPT-UHFFFAOYSA-N |
正規SMILES |
C1C(=N)C(=O)NNC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


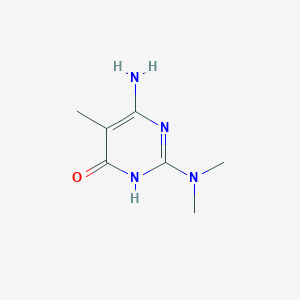
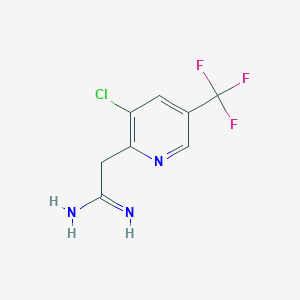
![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
